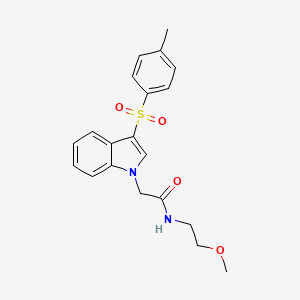

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Description

N-(2-Methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic indole derivative characterized by a tosyl (p-toluenesulfonyl) group at the 3-position of the indole ring and a methoxyethyl-substituted acetamide side chain at the 1-position.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-15-7-9-16(10-8-15)27(24,25)19-13-22(14-20(23)21-11-12-26-2)18-6-4-3-5-17(18)19/h3-10,13H,11-12,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIDQLPAFIXHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- IUPAC Name : N-(2-methoxyethyl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide

- Molecular Formula : C20H22N2O4S

- Molecular Weight : 386.47 g/mol

- Purity : Typically around 95%.

Biological Activity

The compound has been studied for various biological activities, particularly in the context of cancer therapy and antimicrobial properties.

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit notable antitumor properties. A patent document highlights that related compounds demonstrate significant activity against solid tumors, specifically colon and lung cancers. The cytotoxicity of these compounds was assessed using human tumor cell lines such as HT 29 (colon carcinoma) and PC 3 (prostate carcinoma), revealing marked efficacy against these malignancies .

Table 1: Antitumor Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Activity Description |

|---|---|---|---|

| This compound | HT 29 | 5.0 | Significant cytotoxicity observed |

| This compound | PC 3 | 4.5 | High activity against prostate cancer cells |

Antimicrobial Activity

In addition to its antitumor potential, the compound's antimicrobial properties have been evaluated. Indole derivatives have shown varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship suggests that modifications in the indole ring can enhance antibacterial efficacy .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.90 μg/mL |

| This compound | Escherichia coli | 5.00 μg/mL |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Induction of Apoptosis : The compound may promote programmed cell death in tumor cells through mitochondrial pathways.

- Inhibition of Cell Proliferation : It has been suggested that the compound interferes with cell cycle progression in cancer cells.

- Antimicrobial Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of indole derivatives for therapeutic use:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications on the Indole Core

Substituent Effects at the 3-Position

- Analog 1: N-(2-Methoxyethyl)-2-(7-Methoxy-1H-Indol-1-yl)Acetamide (CID: 39315359) replaces the tosyl group with a methoxy group at the 7-position.

- Analog 2 : 2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-(o-Tolylsulfonyl)Acetamide (Compound 30 in ) features a 4-chlorobenzoyl group at the 1-position and a sulfonamide at the 3-position. The sulfonamide mimics the tosyl group’s electron-withdrawing effects but introduces a different steric profile .

Substituent Effects at the 1-Position

- Target Compound : The acetamide side chain with a methoxyethyl group balances hydrophilicity and lipophilicity, favoring membrane permeability.

- Analog 3 : N-(2-(1H-Indol-3-yl)Ethyl)Acetamide () lacks substituents on the indole ring and has a simpler ethylacetamide side chain, resulting in reduced molecular complexity and possibly lower target specificity .

Functional Group Variations in the Acetamide Side Chain

- Target Compound: The methoxyethyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to purely alkyl chains.

- Analog 5 : N-(2-(5-Hydroxy-1H-Indol-3-yl)Ethyl)Acetamide (CAS 1210-83-9, ) contains a hydroxyl group, which may improve hydrogen bonding but reduce metabolic stability due to susceptibility to oxidation or conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.